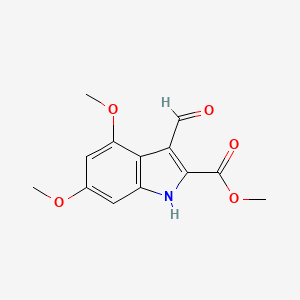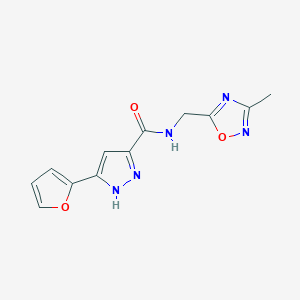
3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide involves several steps, starting from basic furan derivatives and incorporating various functional groups through reactions such as Claisen Schmidt condensation, Mannich's reaction, and intramolecular cyclization. For instance, the synthesis of furanyl and pyranyl derivatives of triazeno compounds was achieved by reacting silylated derivatives with chlorinated furans, leading to compounds with potential antileukemic activities . Similarly, a series of compounds were synthesized from 2-acetylfuran, which underwent condensation with aromatic aldehydes, followed by cyclization and Mannich's reaction to yield products with antidepressant and antianxiety activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compounds. For example, the structure of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates was confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves further transformations, such as recyclization under the action of methanol or nitration reactions. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate underwent nitration to produce a nitro derivative, which was then used in a Hofmann rearrangement to yield an amino-nitro-pyrazole compound . These reactions not only modify the chemical structure but also potentially alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their thermal stability and reactivity towards impact and friction, are crucial for their potential applications. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) are used to determine the thermal stabilities, which are found to be moderate for most compounds . Additionally, the sensitivity of these compounds to impact and friction is assessed to ensure safety in handling, especially for those intended for use as energetic materials .
Case Studies and Applications
Several of the synthesized compounds have been evaluated for their biological activities, such as antileukemic, antidepressant, antianxiety, antibacterial, and antiviral properties. For example, furanyl and pyranyl derivatives showed antileukemic activity against L-1210 leukemia in vivo . Novel derivatives exhibited significant antidepressant and antianxiety activities in behavioral tests on mice . Furthermore, some compounds demonstrated promising antiviral activity against the H5N1 avian influenza virus , and a series of nitrofurantoin analogues were synthesized and showed antibacterial properties against various Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Insensitive Energetic Materials
Compounds based on the 1,2,4-oxadiazole ring, similar to the queried chemical structure, have been synthesized for applications as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain applications. Such compounds include derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlighting the potential of oxadiazole-containing compounds in the development of safer energetic materials (Yu et al., 2017).
Heterocyclic Compound Synthesis
The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan-2-yl compounds has been explored, presenting a versatile approach to creating a range of heterocyclic compounds. These synthetic routes enable the development of compounds with potential biological activity, demonstrating the utility of furan-2-yl derivatives in medicinal chemistry and drug design (El-Essawy & Rady, 2011).
Anticancer and Antimicrobial Activities
Derivatives containing oxadiazole or furan nuclei have shown a broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This underscores the therapeutic potential of compounds with these heterocyclic rings, leading to the development of new drugs. Specific derivatives of the oxadiazole nucleus, like 1,3,4-oxadiazoles, have been identified as crucial synthons in drug development, indicating the relevance of these structures in pharmacological research (Siwach & Verma, 2020).
properties
IUPAC Name |
5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-14-11(20-17-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXJJQQHCZNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

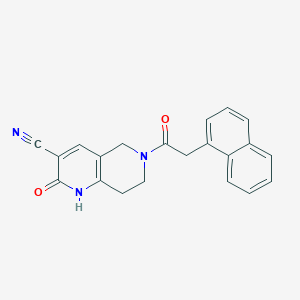
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)
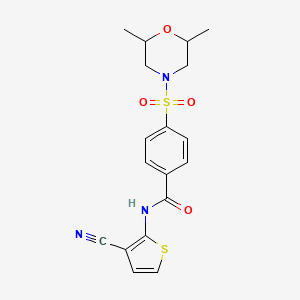
![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)
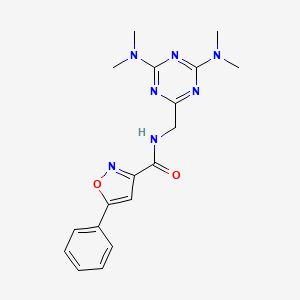
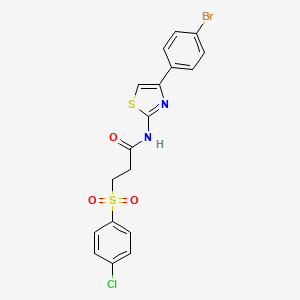

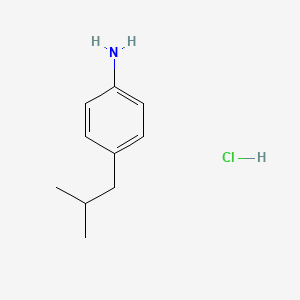
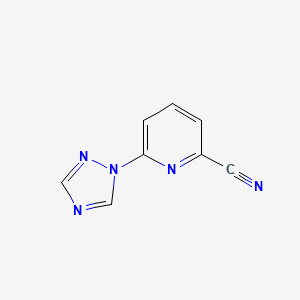
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)
